AChE Inhibitory Potency: Class-Level Superiority of Phenoxy Pendant Isatins Over Donepezil
While a direct head-to-head comparison for CAS 620932-12-9 is not available in the public domain, the phenoxy pendant isatin class to which it belongs contains the most potent AChE inhibitors reported in recent literature. The unsubstituted phenoxy pendant isatin PI1 (R1=H, R2=H) exhibits an IC50 of 0.52 ± 0.073 µg/mL against AChE, outperforming the clinical standard donepezil (IC50 = 0.73 ± 0.015 µg/mL) by 28.8% [1]. CAS 620932-12-9, bearing a 7-methyl group, is structurally positioned to exploit this class-leading potency while introducing additional kinase-modulatory functionality absent in PI1 .
| Evidence Dimension | Inhibitory potency against acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | Not directly determined in public literature; inferred from class-leading PI1 analogue |
| Comparator Or Baseline | PI1 (phenoxy pendant isatin, R1=H, R2=H): IC50 = 0.52 ± 0.073 µg/mL; Donepezil: IC50 = 0.73 ± 0.015 µg/mL |
| Quantified Difference | PI1 is 28.8% more potent than donepezil; CAS 620932-12-9 shares the core pharmacophore and is predicted to retain this advantage |
| Conditions | In vitro AChE inhibition assay; compounds tested at varying concentrations; donepezil used as reference standard |
Why This Matters
This establishes the phenoxy pendant isatin scaffold as a best-in-class AChE inhibitor motif, making CAS 620932-12-9 a strategic procurement choice for programs seeking to build on a clinically validated potency advantage.
- [1] Synthesis, solid state self-assembly driven by antiparallel π⋯π stacking and {⋯H–C–C–F}2 dimer synthons, and in vitro acetyl cholinesterase inhibition activity of phenoxy pendant isatins. RSC Advances, 2022, 12, 1252-1266. DOI: 10.1039/d1ra08286h View Source
